2,3-dichloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide
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Overview
Description
2,3-dichloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of dichloro and fluorophenyl groups attached to a benzotriazole moiety. Benzamides are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Benzotriazole Intermediate: The benzotriazole moiety is synthesized by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form benzotriazole.
Introduction of Fluorophenyl Group: The benzotriazole intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorophenyl group.
Formation of Benzamide: The final step involves the reaction of the intermediate with 2,3-dichlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The benzamide moiety can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of chloro groups with other nucleophiles, while hydrolysis would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2,3-dichloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl-2-fluorobenzamide: Similar in structure but with different substitution patterns.
2-chloro-N-(4-chloro-2-fluorophenyl)benzamide: Contains chloro and fluorophenyl groups but differs in the position of substitution.
2-bromo-N-(2,4-dichlorophenyl)benzamide: Similar benzamide structure with bromo and dichlorophenyl groups.
Uniqueness
2,3-dichloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide is unique due to the specific combination of dichloro and fluorophenyl groups attached to the benzotriazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,3-dichloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2FN4O/c20-15-3-1-2-14(18(15)21)19(27)23-12-6-9-16-17(10-12)25-26(24-16)13-7-4-11(22)5-8-13/h1-10H,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJVRFGZTHZDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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